4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(2)26-18-7-5-16(6-8-18)12-19(24)22-10-11-23(20(25)14-22)17-4-3-9-21-13-17/h3-9,13,15H,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUODVIUPSWMJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one , with the CAS number 2097865-25-1, is a novel piperazine derivative that has attracted attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 369.5 g/mol. Its structure features a piperazine ring substituted with a pyridine moiety and an acetyl group linked to a propan-2-ylsulfanyl phenyl group. This structural configuration is crucial for its biological activity.
Research indicates that compounds similar to This compound may interact with various biological targets, including:
- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases, which are pivotal in cell signaling pathways related to cancer and inflammation. For instance, related compounds have shown activity against the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in stress responses and cell differentiation .
- Antidepressant Activity : Similar piperazine derivatives have demonstrated antidepressant-like effects in animal models. These effects are often evaluated using behavioral tests such as the forced swimming test (FST) and tail suspension test (TST), where reductions in immobility times indicate potential antidepressant properties .
- Antimicrobial Properties : Some derivatives in this chemical class have been reported to possess antimicrobial activities, making them candidates for further exploration as therapeutic agents against resistant bacterial strains .
Antidepressant-Like Effects
A study synthesized several piperazine derivatives and evaluated their antidepressant-like activities using the forced swimming test. The results indicated that certain compounds significantly reduced immobility time compared to controls, suggesting potential therapeutic benefits for mood disorders .
Antitumor Activity
Another area of investigation involves the antitumor potential of similar piperazine derivatives. Compounds targeting BRAF(V600E) and other oncogenic pathways have shown promise in inhibiting tumor growth in preclinical models .
Inhibition of Kinase Activity
The compound's structural features suggest it could inhibit kinases involved in various cellular processes. For instance, studies on related compounds have highlighted their effectiveness against Aurora-A kinase and EGFR, both critical in cancer proliferation and survival pathways .
Case Studies
- Antidepressant Testing : In a controlled study, mice treated with doses of 20 mg/kg of synthesized derivatives showed significant reductions in immobility times during behavioral assessments compared to untreated groups. This suggests a robust potential for developing antidepressants from this class of compounds .
- Kinase Inhibition Profiles : Research on similar compounds indicates effective inhibition of the p38 MAPK pathway, which could lead to therapeutic applications in inflammatory diseases and cancer treatment .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility: The piperazine/piperazinone core allows diverse substitutions, enabling tunable bioactivity (e.g., enzyme inhibition vs. receptor antagonism) .
- Role of Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while sulfur-containing groups (e.g., propan-2-ylsulfanyl) may improve membrane permeability .
- Unanswered Questions : The target compound’s exact biological targets and efficacy remain uncharacterized in the literature. Comparative studies with UDO/UDD or clinical candidates like posaconazole are warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
